![molecular formula C6H10N2O B15233681 (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is a heterocyclic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a fused pyrrole and pyrrolidine ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Substitution: N-substitution reactions with alkyl halides or sulfonyl chlorides can produce N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles and pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2-one: A similar compound with a slightly different structure, often used in similar applications.
Pyrrole derivatives: Compounds with a pyrrole ring, used in various chemical and biological studies.
Uniqueness
(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
LELWCGYOYKRSOE-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2NC1=O |
Canonical SMILES |
C1C2CNCC2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


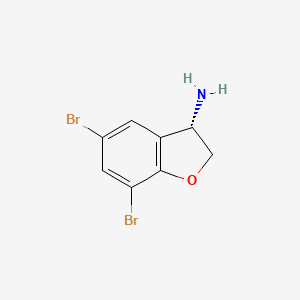
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
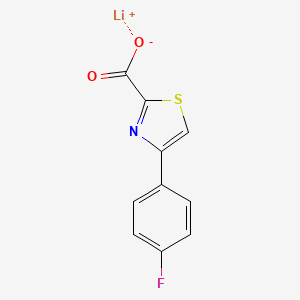
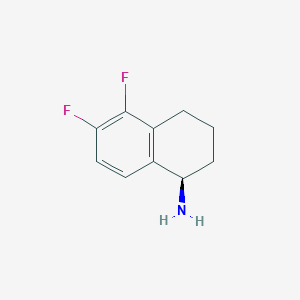


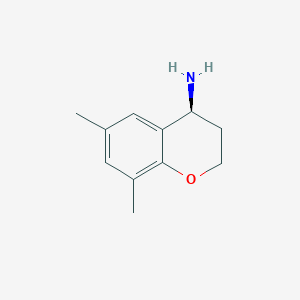
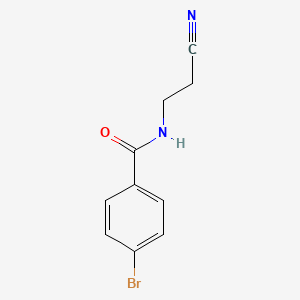
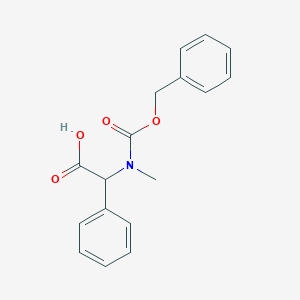
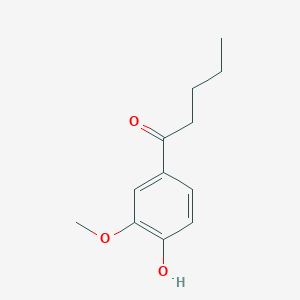
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
